molecular formula C11H18Cl2O2 B8641962 Ethyl 5,5-dichloro-3-methyl-2-propan-2-ylpent-4-enoate CAS No. 83190-45-8

Ethyl 5,5-dichloro-3-methyl-2-propan-2-ylpent-4-enoate

Cat. No. B8641962
CAS RN: 83190-45-8
M. Wt: 253.16 g/mol
InChI Key: ZXTDSOBNPPCKIJ-UHFFFAOYSA-N
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Patent
US04338326

Procedure details

A 250 ml R.B. flask was equipped with a magnetic stirrer, reflux condenser, and N2 inlet tube. The glassware was dried thoroughly then charged with 23.91 g (0.15 mol) of 1,1,3-trichloro-1-butene, 30.36 g (0.15 mol) of 1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene, 100 ml of methylene chloride, and ~0.50 g of anhydrous zinc chloride. The reaction mixture was stirred at room temperature and monitored by infrared. The gradual disappearance of the ketene acetal C=C peak at 1675 cm-1 and the appearance of an ester C=O peak at 1720 cm-1 was observed. The reaction mixture after 67 hours showed only a c=O peak at 1720 cm-1 and no 1675 cm-1, and was diluted with 150 ml of methylene chloride, washed with 5×100 ml of 5% sodium bicarbonate solution, then 2×with 50 ml of water. The methylene chloride was dried (MgSO4), stripped, and the residue vacuum distilled through a vigreux column to give 23.41 g (62% yield) of the desired product, b.p. 64°-68° C./0.30 mm.
Quantity
23.91 g
Type
reactant
Reaction Step One
Name
1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene
Quantity
30.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketene acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])=CC(Cl)C.C[Si](C)(C)[O:10][C:11]([O:16][CH2:17][CH3:18])=[CH:12][CH:13]([CH3:15])[CH3:14].[CH2:21](O)[C@H:22](O)[C@H:23]1OC(=O)C(O)=C1O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Cl:1][C:2]([Cl:7])=[CH:14][CH:13]([CH3:15])[CH:12]([CH:22]([CH3:23])[CH3:21])[C:11]([O:16][CH2:17][CH3:18])=[O:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
23.91 g
Type
reactant
Smiles
ClC(=CC(C)Cl)Cl
Name
1-trimethylsilyloxy-1-ethoxy-3-methyl-1-butene
Quantity
30.36 g
Type
reactant
Smiles
C[Si](OC(=CC(C)C)OCC)(C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ketene acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask was equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, and N2 inlet tube
CUSTOM
Type
CUSTOM
Details
The glassware was dried thoroughly
WASH
Type
WASH
Details
washed with 5×100 ml of 5% sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride was dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
the residue vacuum distilled through a vigreux column

Outcomes

Product
Details
Reaction Time
67 h
Name
Type
product
Smiles
ClC(=CC(C(C(=O)OCC)C(C)C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 23.41 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.